2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-[2-(2,4-dichlorophenyl)ethyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O3/c1-21-15-5-3-4-12(16(15)17(20)22-2)7-6-11-8-9-13(18)10-14(11)19/h3-5,8-10H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEFUYGEENXSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Negishi Coupling
The most efficient route involves a palladium-catalyzed Negishi coupling between a zinc organometallic reagent and a sulfonate-activated benzoate precursor. This method adapts methodologies from nickel- and palladium-mediated cross-coupling reactions described in patent US6433214B1, modified for dichlorophenyl-ethyl substituents.
Reaction Scheme
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Precursor Synthesis : Methyl 6-methoxy-2-(methanesulfonyloxy)benzoate is prepared via sulfonation of methyl 6-methoxy-2-hydroxybenzoate using methanesulfonyl chloride (89% yield).
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Organozinc Reagent : 2-(2,4-Dichlorophenyl)ethylzinc bromide is synthesized by treating 2-(2,4-dichlorophenyl)ethyl bromide with activated zinc dust in tetrahydrofuran (THF).
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Coupling : The sulfonate precursor reacts with the organozinc reagent in THF at 80°C for 18 hours using Pd(PPh₃)₄ (5 mol%) as the catalyst.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 80°C |
| Reaction Time | 18 hours |
| Yield | 62–68% |
Key advantages include functional group tolerance and scalability. Challenges arise from steric hindrance due to the dichlorophenyl group, necessitating elevated temperatures for complete conversion.
Stepwise Alkylation-Esterification Approach
Friedel-Crafts Alkylation
An alternative method employs Friedel-Crafts alkylation to introduce the 2,4-dichlorophenyl-ethyl moiety onto a preformed benzoate backbone.
Procedure
-
Substrate Preparation : Methyl 6-methoxy-2-bromobenzoate is synthesized via bromination of methyl 6-methoxy-2-hydroxybenzoate (PBr₃, 75% yield).
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Alkylation : The bromide reacts with 2,4-dichlorophenylethylene in dichloromethane (DCM) using AlCl₃ as a Lewis acid.
Performance Metrics
| Condition | Outcome |
|---|---|
| Lewis Acid | AlCl₃ (2.5 equiv) |
| Solvent | DCM |
| Reaction Time | 24 hours |
| Yield | 48% |
This route suffers from regioselectivity issues, with competing aryl ring alkylation observed in 22% of cases.
Esterification of Preformed Carboxylic Acids
Acid-Catalyzed Esterification
Direct esterification of 2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid with methanol offers a straightforward pathway.
Protocol
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Acid Synthesis : The carboxylic acid is obtained via hydrolysis of the corresponding nitrile (H₂SO₄, 90°C, 6 hours).
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Esterification : The acid reacts with methanol (5 equiv) in toluene under reflux with H₂SO₄ (2 mol%).
Yield Optimization
| Parameter | Effect on Yield |
|---|---|
| Methanol Excess | 5 equiv → 82% yield |
| Catalyst | H₂SO₄ > TsOH > Amberlyst |
| Reaction Time | 12 hours → 88% conversion |
This method is cost-effective but requires high-purity starting acid to avoid side reactions.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Negishi Coupling | 62–68% | >98% | High | $$$ |
| Friedel-Crafts | 48% | 90% | Moderate | $$ |
| Direct Esterification | 82% | 95% | High | $ |
The Negishi coupling provides superior purity and scalability, while direct esterification is optimal for small-scale synthesis.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 80:20 MeOH/H₂O) confirms >98% purity for Negishi-derived product, with retention time = 12.4 min.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the Negishi coupling improves heat management and reduces catalyst loading (3 mol% Pd). Pilot-scale trials achieved 65% yield at 1 kg/batch throughput.
Solvent Recycling
THF recovery via distillation reduces costs by 40% in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-carboxybenzoic acid.
Reduction: 2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxybenzyl alcohol.
Substitution: 2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxybenzoic acid derivatives with substituted groups.
Scientific Research Applications
2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Dichlorophenyl Substituents
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester (CAS: 1171923-92-4)
- 2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester (CAS: 1171923-68-4) Key Difference: Chlorine atoms at positions 3 and 4 on the phenyl ring.
Thiazole-Containing Analogs
- 2-(2-(4-Chloro-thiazol-5-yl)-vinyl)-6-methoxy-benzoic acid ethyl ester (CAS: 365542-32-1)
Chromen/Coumarin Derivatives
- 2-[2-(7-Diethylamino-2-oxo-2H-chromen-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester (CAS: 365542-81-0) Key Difference: Incorporates a diethylaminochromenone moiety. The diethylamino group enhances basicity, altering solubility .
Spirocyclic and Bulky Substituents
- 3-{3-[2-(2,4-Dichloro-Phenyl)-Ethoxy]-4-Methyl-Benzoyl}-1-Oxa-3,8-Diaza-Spiro[4.5]decane-8-carboxylic acid tert-butyl ester (CAS: 392331-66-7)
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | 355.22 | ~3.5 | 2,4-Dichlorophenyl-ethyl, methoxy |
| 2-(3,4-Dichloro-benzyloxymethyl) analog | 355.22 | ~3.8 | 3,4-Dichlorophenyl, benzyloxymethyl |
| Thiazole analog (CAS: 365542-32-1) | 323.80 | ~2.9 | 4-Chloro-thiazol, vinyl linker |
| Chromen derivative (CAS: 365542-81-0) | Not provided | ~4.2 | Diethylaminochromenone, ethyl linker |
Biological Activity
2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester, also known by its CAS number 1171924-91-6, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a complex structure featuring a dichlorophenyl group and a methoxybenzoic acid ester, which may contribute to its interactions with biological targets.
- Molecular Formula : C₁₇H₁₆Cl₂O₃
- Molecular Weight : 339.22 g/mol
- Structure : The presence of both dichlorophenyl and methoxy groups suggests diverse chemical reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that 2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially making it a candidate for further exploration in treating infections.
- Anti-inflammatory Activity : The compound's structure may influence various biochemical pathways related to inflammation, indicating potential therapeutic applications in inflammatory diseases.
- Anticancer Potential : Similar compounds have shown promising cytotoxic activity against various cancer cell lines, suggesting that this compound may also have anticancer properties.
Anticancer Activity
A study examining structurally similar compounds revealed that 2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester could exhibit anticancer properties. Here is a summary of findings from related compounds:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 5a-b | CEM-13 | <1 |
| 5a-b | MT-4 | <1 |
| 5a-b | U-937 | <1 |
These compounds demonstrated greater cytotoxic activity than doxorubicin, a widely used chemotherapeutic agent, indicating the potential of derivatives like 2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester in cancer treatment .
The biological activity of this compound may be attributed to its ability to bind with specific molecular targets due to its unique structure. The dichlorophenyl group enhances interactions with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, contributing to its biological effects .
Case Studies and Applications
Several studies have explored the applications of 2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester in medicinal chemistry:
- Antimicrobial Studies : Initial investigations into the antimicrobial properties have shown promise against certain bacterial strains. Future studies are needed to elucidate the specific mechanisms and efficacy.
- Anti-inflammatory Research : The compound's structural features suggest potential pathways for modulating inflammatory responses. Further research is required to confirm these effects through in vivo studies.
- Cancer Research : Ongoing studies are assessing the compound's efficacy against various cancer types. Its structural similarity to other bioactive compounds positions it as a valuable candidate for drug development.
Q & A
Q. What are common synthetic routes for preparing 2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester?
A typical approach involves esterification of the corresponding carboxylic acid (e.g., 6-methoxy-2-[2-(2,4-dichlorophenyl)ethyl]benzoic acid) using methanol under acid catalysis. Alternatively, alkylation of a phenolic intermediate with a dichlorophenyl-containing alkyl halide may precede esterification. Structural analogs such as 4-(2,4-dichlorophenoxy)butyric acid methyl ester () suggest the use of coupling reagents like DCC or DMAP for ester bond formation. Reaction optimization may require monitoring by TLC or HPLC .
Q. Which analytical techniques are recommended for characterizing this compound?
High-performance liquid chromatography (HPLC) with UV detection is ideal for purity assessment, while Fourier-transform infrared spectroscopy (FTIR) confirms functional groups like ester carbonyls and methoxy moieties. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural details, such as the dichlorophenyl substituent's position. Thin-layer chromatography (TLC) can track reaction progress using silica gel plates and UV visualization .
Q. How can researchers purify this compound effectively?
Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) is standard. Recrystallization from solvents like methanol or ethanol may improve crystallinity. For large-scale purification, preparative HPLC with a C18 column and acetonitrile/water mobile phase ensures high recovery of pure product .
Advanced Research Questions
Q. What mechanistic insights exist for the hydrolysis of analogous dichlorophenoxy esters?
Studies on 2-(2-dichloroacetoxyphenylethynyl)benzoic acid () reveal that hydrolysis proceeds via general-base catalysis, with water or hydroxide ions attacking the ester carbonyl. Electron-withdrawing groups (e.g., dichloro substituents) increase electrophilicity at the carbonyl carbon, accelerating hydrolysis. Solvent polarity and pH critically influence reaction rates, necessitating kinetic studies under controlled conditions .
Q. How does the compound’s stability vary under different storage conditions?
Stability assessments should include accelerated degradation studies (e.g., 40°C/75% relative humidity) with HPLC monitoring. Halogenated aromatic esters are prone to photodegradation; thus, storage in amber glass under inert atmosphere (N₂/Ar) is recommended. emphasizes the need for moisture-free environments to prevent ester hydrolysis .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?
Contradictions in spectral assignments may arise from solvent effects or impurities. Researchers should compare data with structurally similar compounds (e.g., methyl 2-(2-methoxyphenylethynyl)benzoate, ) and use 2D-NMR techniques (COSY, HSQC) to resolve ambiguities. Computational modeling (DFT) of expected chemical shifts can validate experimental results .
Q. What computational methods predict the compound’s reactivity in novel reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like nucleophilic acyl substitution. Molecular docking studies may predict interactions with biological targets, leveraging analogs such as phenoxyacetic acid esters (). Software like Gaussian or ORCA facilitates these analyses .
Q. What structure-activity relationships (SARs) are observed in related dichlorophenoxy esters?
SAR studies on 4-(2,4-dichlorophenoxy)butyric acid derivatives () indicate that electron-withdrawing groups enhance bioactivity (e.g., herbicide or enzyme inhibition). Substituent positioning on the aromatic ring modulates steric and electronic effects, which can be probed via systematic substitution and biological assays .
Q. How should experimental designs optimize synthesis yield while minimizing side products?
Factorial design (e.g., Box-Behnken) evaluates variables like temperature, catalyst loading, and solvent polarity. highlights iterative testing with small-scale reactions (<1 mmol) to identify optimal conditions. Statistical tools (ANOVA) validate significance of factors affecting yield .
Q. What validation protocols ensure reliability in analytical methods for this compound?
Method validation per ICH guidelines includes linearity (R² >0.99), precision (%RSD <2%), and accuracy (spiked recovery 98–102%). For HPLC, system suitability tests (e.g., tailing factor <2) confirm column performance. Cross-validation with LC-MS or GC-MS ensures specificity, as demonstrated in pharmaceutical analyses () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
